molecular formula C11H11N3O4S B4600751 2-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4600751
M. Wt: 281.29 g/mol
InChI Key: TVOFWYYUTYLYQT-UHFFFAOYSA-N
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Description

2-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O4S and its molecular weight is 281.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.04702701 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hetarylazo Disperse Dyes and Applications

One application involves the synthesis of heterarylazo disperse dyes derived from compounds like 2-amino-6-nitro-benzothiazole. These dyes show potential for coloring cellulose acetate in red to greenish-blue hues. The properties of these dyes, including their color and fastness, are influenced by the nature of the heterocyclic ring and substituents in the diazo and coupling components (Georgiadou & Tsatsaroni, 2002).

Antioxidant and Anti-inflammatory Applications

Another area of interest is the synthesis of novel acetamides, including N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives, evaluated for their anti-inflammatory and antioxidant activities. Compounds in this series have exhibited significant efficacy in various assays, suggesting potential therapeutic applications (Koppireddi et al., 2013).

Two-Photon Fluorescent Probing

Research into two-photon fluorescent probes based on benzothiazole derivatives for the detection of nitroxyl (HNO) in living cells highlights the importance of this compound in developing tools for biological and pharmacological studies. These probes demonstrate high selectivity, sensitivity, and rapid response, facilitating the qualitative and bioimaging of nitroxyl concentration fluctuations (Li et al., 2018).

Antimicrobial Applications

Compounds synthesized from 2-(substituted amino)-N-(6- substituted-1,3-benzothiazol-2yl) acetamide have been evaluated for antimicrobial properties against various bacterial and fungal strains. Some derivatives showed promising antimicrobial potential, indicating the scope of benzothiazole derivatives in developing new antibacterial and antifungal agents (Pawar et al., 2021).

Molecular Docking and Pharmacological Activities

Molecular docking studies of benzothiazole derivatives, aiming to explore their interactions with proteins such as DNA gyrase, have been conducted to predict their antimicrobial activity. These studies provide insights into the structure-activity relationships, guiding the design of molecules with enhanced biological activities (Pawar et al., 2021).

Properties

IUPAC Name

2-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-2-18-6-10(15)13-11-12-8-4-3-7(14(16)17)5-9(8)19-11/h3-5H,2,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOFWYYUTYLYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.